4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of this compound involves specific chemical reactions. One efficient method for its preparation is through the Leimgruber–Batcho indole synthesis . Additionally, it can be used as a reactant in the synthesis of fused pyrroloquinolinedicarboxylates from acetylenedicarboxylates and triphenylphosphine .
Physical And Chemical Properties Analysis
Scientific Research Applications
Chemical Synthesis and Derivatives
4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde and its derivatives have been explored extensively in chemical synthesis. For instance, research on oxo derivatives of N-(p-tolysulfonyl)hexahydrocycloalka[b]indoles involved the hydroxymercuration-demercuration of N-p-tolylsulfonyl tetrahydrocarbazoles and tetrahydrocyclopenta[b]indoles, leading to the formation of corresponding N-p-tolylsulfonyl hexahydrocarbazol-2-ols and hexahydrocyclopenta[b]indol-2-ols, which are then oxidized to 2-oxo derivatives (Likhacheva et al., 2007).
Oxidation and Nitration Reactions
Another study focused on the reactions of N- and C-alkenylanilines, including the synthesis, oxidation, and nitration of some 7-methyl-tetrahydrocyclopenta[b]indoles. These compounds were oxidized and nitrated to produce various derivatives, demonstrating the versatility of these compounds in chemical reactions (Skladchikov et al., 2012).
Organic Solar Cells Applications
A recent study highlighted the use of similar compounds in the development of organic solar cells. Specifically, a small acceptor-donor molecule was synthesized as a component for organic solar cells. This research underscores the potential of these compounds in renewable energy technologies (Gudim et al., 2022).
Pharmaceutical Applications
In pharmaceutical research, these compounds have been explored for their potential medicinal properties. For example, indole-3-carbaldehydes, which share structural similarities with the compound , have been found active as lipoxygenase inhibitors, anti-tumor, antimicrobial, and anti-inflammatory agents. This illustrates the broad spectrum of potential medicinal uses for these compounds (Madan, 2020).
Future Directions
properties
IUPAC Name |
4-(4-methylphenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole-7-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-13-5-8-15(9-6-13)20-18-4-2-3-16(18)17-11-14(12-21)7-10-19(17)20/h5-12,16,18H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZFBOVFKXAQIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3CCCC3C4=C2C=CC(=C4)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201140249 | |
Record name | 1,2,3,3a,4,8b-Hexahydro-4-(4-methylphenyl)cyclopent[b]indole-7-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201140249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde | |
CAS RN |
273220-35-2 | |
Record name | 1,2,3,3a,4,8b-Hexahydro-4-(4-methylphenyl)cyclopent[b]indole-7-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=273220-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,3a,4,8b-Hexahydro-4-(4-methylphenyl)cyclopent[b]indole-7-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201140249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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